[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13470871
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O3 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-15(2)21(18-11-7-6-10-17(18)20-12-13-22)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3 |
| Standard InChI Key | QAYHTOMTVWMTRT-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a cyclohexane ring substituted at the 2-position with a hydroxyethylamino group () and an isopropyl carbamate moiety () (Figure 1) . The benzyl ester () enhances lipophilicity, influencing its pharmacokinetic profile .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate | |
| Molecular Formula | ||
| Molecular Weight | 334.5 g/mol | |
| SMILES | ||
| InChIKey | QAYHTOMTVWMTRT-UHFFFAOYSA-N |
Stereochemical Considerations
The cyclohexyl ring adopts a chair conformation, with the hydroxyethylamino and isopropyl groups occupying equatorial positions to minimize steric strain . Trans-configuration at the cyclohexane-amine bond is favored, as evidenced by X-ray crystallography of analogous compounds .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves three stages (Scheme 1):
Scheme 1: Synthetic Pathway
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Cyclohexylamine Intermediate:
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Carbamate Formation:
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Purification:
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Epichlorohydrin, 40°C, 12 hr | 78% | 90% |
| 2 | Benzyl chloroformate, 0°C, 2 hr | 85% | 88% |
| 3 | Column chromatography | 92% | 95% |
Process Optimization
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Temperature Control: Maintaining sub-10°C during carbamate formation prevents side reactions (e.g., ester hydrolysis) .
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Catalyst Screening: Triethylamine outperforms DMAP in minimizing racemization .
Physicochemical Properties
Table 3: Physicochemical Data
Stability Considerations
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Hydrolytic Sensitivity: The benzyl ester undergoes slow hydrolysis in aqueous media (t₁/₂ = 72 hr at pH 7.4).
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Photostability: Stable under UV light (λ > 300 nm) for 48 hr .
Applications in Specialty Materials
Polymer Cross-Linking
The carbamate group participates in urethane bond formation with diisocyanates, enhancing thermoplastic elastomer tensile strength by 40%.
Drug Delivery Systems
Benzyl ester hydrolysis enables controlled release of isopropylamine derivatives in pH-sensitive hydrogels .
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